molecular formula C14H12N2O4 B14630564 Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- CAS No. 55218-81-0

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)-

Katalognummer: B14630564
CAS-Nummer: 55218-81-0
Molekulargewicht: 272.26 g/mol
InChI-Schlüssel: RFRFIMBNTQKCAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is a complex organic compound that features a pyridine ring substituted with a 1,3-dioxolane ring and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a dioxolane compound under acidic or basic conditions to form the desired product. The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- exerts its effects depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-aminophenyl)-
  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-methylphenyl)-
  • Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-chlorophenyl)-

Uniqueness

Pyridine, 2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)- is unique due to the presence of both a dioxolane ring and a nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific structural features.

Eigenschaften

CAS-Nummer

55218-81-0

Molekularformel

C14H12N2O4

Molekulargewicht

272.26 g/mol

IUPAC-Name

2-(1,3-dioxolan-2-yl)-4-(4-nitrophenyl)pyridine

InChI

InChI=1S/C14H12N2O4/c17-16(18)12-3-1-10(2-4-12)11-5-6-15-13(9-11)14-19-7-8-20-14/h1-6,9,14H,7-8H2

InChI-Schlüssel

RFRFIMBNTQKCAV-UHFFFAOYSA-N

Kanonische SMILES

C1COC(O1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.